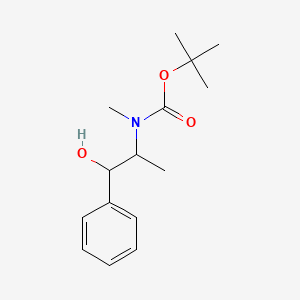

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

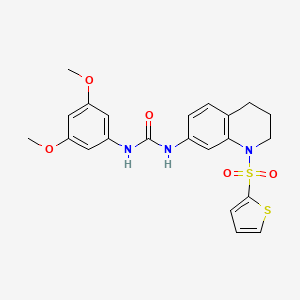

Descripción general

Descripción

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate, also known as tBuPHPCarb, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Metabolism and Environmental Studies

Research has explored the metabolism of tert-butyl N-methylcarbamate derivatives in biological systems, revealing insights into their biochemical transformations. For instance, studies on m-tert-butylphenyl N-methylcarbamate metabolism in insects and mice identified hydroxylation of both the tert-butyl and N-methyl groups, leading to the formation of m-(beta-hydroxy-tert-butyl)phenol among other dihydroxy compounds. This indicates a significant species variation in the metabolism of such compounds, suggesting different enzymatic pathways involved in their biotransformation (Douch & Smith, 1971).

Synthetic Applications

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate and similar compounds have been utilized as key intermediates in organic synthesis. A notable application is the development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds have shown potential as building blocks in organic synthesis, demonstrating versatility in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

Enzymatic processes have also been employed in the resolution of this compound derivatives, providing a method for obtaining optically pure enantiomers. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction led to the separation of (R)- and (S)-enantiomers with excellent enantioselectivity. This process underscores the utility of enzymatic approaches in the chiral resolution of complex organic compounds (Piovan, Pasquini, & Andrade, 2011).

Environmental Degradation and Remediation

The degradation pathways and environmental fate of tert-butyl N-methylcarbamate derivatives have been investigated, highlighting their transformation under various conditions. Studies on the degradation of methyl tert-butyl ether (MTBE), for example, have elucidated the formation of several byproducts, including tert-butyl alcohol (TBA) and tert-butyl formate (TBF), through processes such as ozonation and advanced oxidation. Such research provides valuable information on the environmental impact and potential remediation strategies for these compounds (Stefan, Mack, & Bolton, 2000).

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKODEFLCMOILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2601262.png)

![N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2601270.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2601271.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2601272.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2601273.png)

![N-(2-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601279.png)

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)